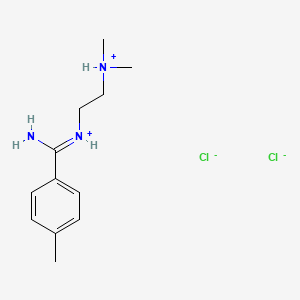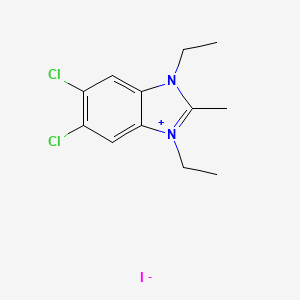![molecular formula C8H17FO2 B13751243 1-[2-(2-fluoroethoxy)ethoxy]butane CAS No. 593-20-4](/img/structure/B13751243.png)
1-[2-(2-fluoroethoxy)ethoxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Fluoroethoxy)ethoxy]butane is an organic compound with the molecular formula C8H17FO2 It is a fluorinated ether, which means it contains both ether and fluorine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluoroethoxy)ethoxy]butane typically involves the reaction of 2-fluoroethanol with 1,2-dibromoethane to form 2-(2-fluoroethoxy)ethanol. This intermediate is then reacted with 1-bromobutane under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Fluoroethoxy)ethoxy]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents such as sodium iodide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium iodide (NaI), potassium cyanide (KCN)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Fluoroethoxy)ethoxy]butane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated ether groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-[2-(2-fluoroethoxy)ethoxy]butane involves its interactions with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds and interact with polar functional groups in proteins, affecting their activity and function. Additionally, the ether groups can influence the compound’s solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Fluoroethoxy)ethoxy]butane can be compared with other similar compounds, such as:
Diethoxymethane: A non-fluorinated ether with similar structural features but lacking the fluorine atom.
2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-Trifluoroethane: A highly fluorinated ether with multiple fluorine atoms, offering different chemical and physical properties.
The uniqueness of this compound lies in its balanced fluorination, which provides a combination of stability, reactivity, and desirable physicochemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions and interact with biological systems in meaningful ways. Further research and development can unlock new uses and enhance our understanding of this intriguing compound.
Eigenschaften
CAS-Nummer |
593-20-4 |
|---|---|
Molekularformel |
C8H17FO2 |
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
1-[2-(2-fluoroethoxy)ethoxy]butane |
InChI |
InChI=1S/C8H17FO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 |
InChI-Schlüssel |
PITAMMZNZDCPRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
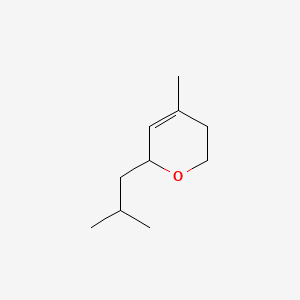
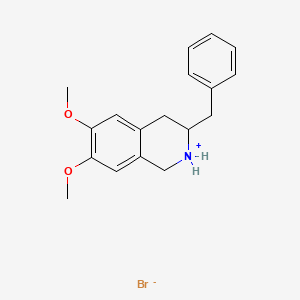
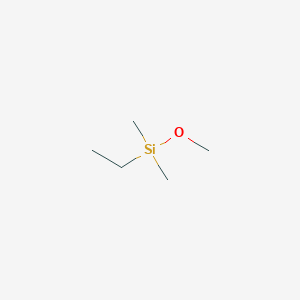
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)

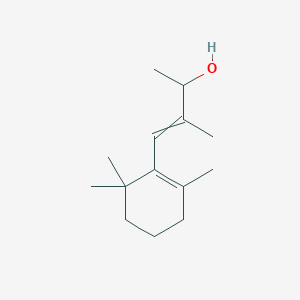

-methanone](/img/structure/B13751217.png)
